molecular formula C38H42N2O7 B8261891 Isotetrandrine N2'-oxide

Isotetrandrine N2'-oxide

Cat. No.: B8261891
M. Wt: 638.7 g/mol
InChI Key: XOKSQIGOCSEXEF-UHFFFAOYSA-N
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Description

Isotetrandrine N-2’-oxide is a naturally occurring alkaloid isolated from the roots of Stephania tetrandra S. Moore. It has the molecular formula C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an organic solvent like chloroform or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of Isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra, followed by its oxidation. The extraction process includes solvent extraction using solvents like ethanol or methanol, followed by purification through column chromatography.

Chemical Reactions Analysis

Types of Reactions

Isotetrandrine N-2’-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion of isotetrandrine to Isotetrandrine N-2’-oxide.

    Reduction: Reduction of Isotetrandrine N-2’-oxide back to isotetrandrine.

    Substitution: Reactions involving the substitution of functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Isotetrandrine N-2’-oxide.

    Reduction: Isotetrandrine.

    Substitution: Various substituted derivatives of Isotetrandrine N-2’-oxide.

Mechanism of Action

The mechanism of action of Isotetrandrine N-2’-oxide involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The compound exerts its effects by binding to specific receptors and altering their activity, leading to changes in cellular functions.

Comparison with Similar Compounds

Isotetrandrine N-2’-oxide can be compared with other similar alkaloids, such as tetrandrine and fangchinoline. These compounds share similar structures but differ in their functional groups and biological activities . Isotetrandrine N-2’-oxide is unique due to its specific oxidation state and the presence of an N-oxide group, which contributes to its distinct chemical and biological properties.

List of Similar Compounds

  • Tetrandrine
  • Fangchinoline
  • Cepharanthine
  • Dauricine

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Properties

IUPAC Name

9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSQIGOCSEXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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